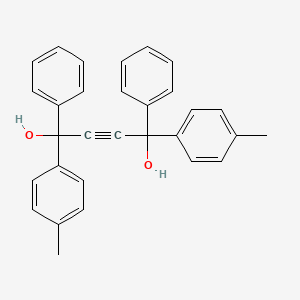![molecular formula C9H14O B14313202 Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- CAS No. 113282-70-5](/img/structure/B14313202.png)
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is a bicyclic ketone with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclohexa-2,4-diene reacts with a dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent like benzene and irradiation with a high-pressure mercury lamp to facilitate the reaction .
Industrial Production Methods
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-
- Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions compared to other similar bicyclic compounds.
特性
CAS番号 |
113282-70-5 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1,3-dimethylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-6-3-4-7-5-9(7,2)8(6)10/h6-7H,3-5H2,1-2H3 |
InChIキー |
WSELLTNZXPRTLH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2CC2(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
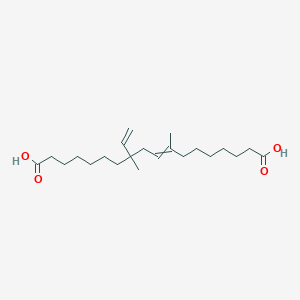
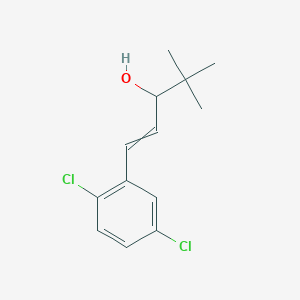
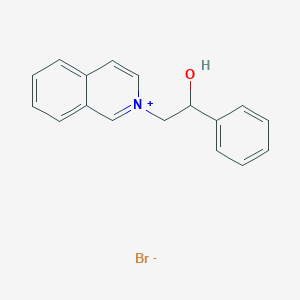
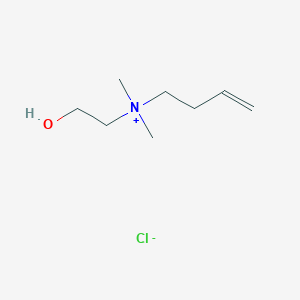

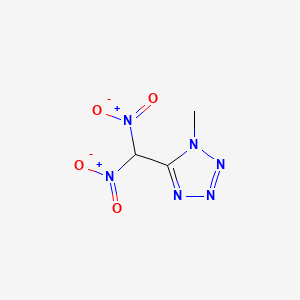
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
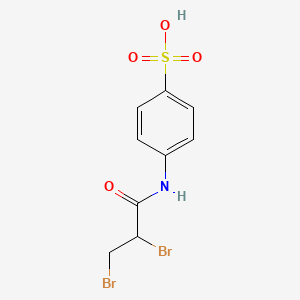
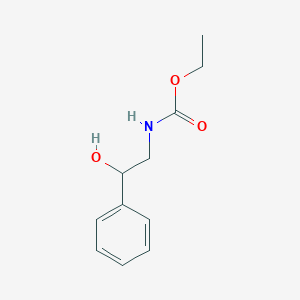
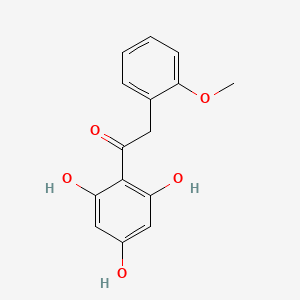

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
